molecular formula C13H14ClN3O3 B12924979 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 89757-64-2

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Numéro de catalogue: B12924979
Numéro CAS: 89757-64-2
Poids moléculaire: 295.72 g/mol
Clé InChI: DNEZLJYAUVNOQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry research . This particular derivative features a 4-methoxyphenyl substituent on the oxadiazole ring, linked via an amide bond to a 4-chlorobutanamide chain. The 1,3,4-oxadiazole core is known for its electron-deficient nature and ability to act as a pharmacophore, a key feature in the development of novel bioactive molecules . Researchers value this scaffold for its potential to interact with various enzymatic targets and its utility in constructing more complex chemical entities for biological screening. The primary research applications of 1,3,4-oxadiazole derivatives like this compound are in the areas of oncology and enzymology. These compounds have demonstrated promising antiproliferative activities against various cancer cell lines through multiple mechanisms. Evidence from literature suggests that conjugated 1,3,4-oxadiazoles can act by inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase . Furthermore, structurally similar compounds have been screened for their inhibitory effects on other enzymes like lipoxygenase (LOX), indicating a broader potential for anti-inflammatory research . The specific pattern of substitution on the oxadiazole ring, including the 4-methoxyphenyl and chloroalkylamide groups in this molecule, is a subject of ongoing investigation to understand its structure-activity relationship (SAR) and optimize its selectivity and potency against these biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on 1,3,4-oxadiazole derivatives for a comprehensive understanding of the synthetic methodologies and biological profiling relevant to this class of compounds .

Propriétés

Numéro CAS

89757-64-2

Formule moléculaire

C13H14ClN3O3

Poids moléculaire

295.72 g/mol

Nom IUPAC

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

InChI

InChI=1S/C13H14ClN3O3/c1-19-10-6-4-9(5-7-10)12-16-17-13(20-12)15-11(18)3-2-8-14/h4-7H,2-3,8H2,1H3,(H,15,17,18)

Clé InChI

DNEZLJYAUVNOQS-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl

Origine du produit

United States

Méthodes De Préparation

Synthesis of 5-Substituted-1,3,4-Oxadiazol-2-Thiol (Intermediate)

This intermediate is synthesized through cyclization of acid hydrazides in the presence of carbon disulfide and potassium hydroxide.

Procedure :

  • Dissolve acid hydrazides (0.01 mol) in absolute ethanol (10 mL).
  • Add carbon disulfide (0.03 mol) and potassium hydroxide (0.02 mol).
  • Reflux the mixture for 6 hours with constant stirring.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • After completion, dilute the reaction mixture with distilled water and acidify to pH 2 using dilute hydrochloric acid.
  • Filter the precipitate, wash with distilled water, and recrystallize from ethanol to obtain pure 5-substituted-1,3,4-oxadiazol-2-thiol.

Synthesis of N-(5-Chloro-2-Methoxyphenyl)-4-Bromobutanamide

This step involves the preparation of a brominated amide precursor.

Procedure :

  • Dissolve 5-chloro-2-methoxyaniline (0.1 mmol) in methanol.
  • Adjust the pH to 9 using a sodium carbonate solution.
  • Add 4-bromobutyryl bromide (0.1 mmol) dropwise while stirring vigorously.
  • Filter the resulting precipitate, wash with distilled water, and dry it for further use.

Coupling Reaction to Form Final Product

The final step involves coupling the oxadiazole derivative with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide.

Procedure :

  • Dissolve 5-substituted-1,3,4-oxadiazol-2-thiol (0.1 mmol) in N,N-dimethylformamide (DMF) (10 mL).
  • Add sodium hydride (0.1 mmol) to the solution and stir at room temperature for 30 minutes.
  • Introduce N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide into the reaction mixture and stir for an additional 3–4 hours.
  • Monitor the reaction progress using TLC.
  • Upon completion, add distilled water to quench the reaction and extract the product using a suitable solvent.
  • Purify the product by recrystallization or column chromatography.

Analytical Characterization

The synthesized compound is typically characterized using:

Data Table: Summary of Key Reagents and Conditions

Step Reagent(s) Solvent Reaction Conditions Monitoring Method
1 Acid hydrazides, CS$$_2$$, KOH Ethanol Reflux for 6 hours TLC
2 5-Chloro-2-methoxyaniline, Na$$2$$CO$$3$$, 4-Bromobutyryl bromide Methanol Room temperature stirring Precipitation
3 Oxadiazole-thiol derivative, NaH DMF Stirring at room temp for 3–4 hours TLC

Notes on Optimization

To improve yield and purity:

  • Use freshly prepared reagents like sodium hydride to avoid side reactions.
  • Maintain strict control over pH during acidification steps to ensure complete precipitation.
  • Employ high-purity solvents for recrystallization.

Analyse Des Réactions Chimiques

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide and related analogs:

Compound Name Core Structure Substituents/R-Groups Biological Activity/Properties Key References
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide 1,3,4-Oxadiazole - 5-(4-Methoxyphenyl)
- 2-(4-Chlorobutanamide)
Potential antifungal/antimicrobial (inferred)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 5-(4-Methoxyphenylmethyl)
- 2-(Sulfamoylbenzamide)
Antifungal (C. albicans), Trr1 inhibitor
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 5-(Furan-2-yl)
- 2-(Sulfamoylbenzamide)
Antifungal (C. albicans)
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) 1,3,4-Oxadiazole - 5-(4-Chloro-2-phenoxyphenyl)
- 2-(Carboxamide)
Structural data (IR, NMR, Mass) reported
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 1,3,4-Thiadiazole - 5-(4-Chlorobenzyl)
- 2-(Butanamide)
Higher LogP (4.8), structural analog (thiadiazole)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 1,3,4-Oxadiazole - 5-(4-Chlorophenyl)
- 2-(Thioether)
Molecular ion peak at m/z 361

Structural and Functional Insights:

The thioether linkage in compound 11a () introduces a sulfur atom, which may enhance lipophilicity compared to the target compound’s amide group.

Substituent Effects :

  • 4-Methoxyphenyl Group : Present in both the target compound and LMM5 (), this group improves solubility compared to hydrophobic substituents like furan-2-yl (LMM11) or cyclohexyl (LMM11).
  • Chlorine Placement : The 4-chloro position in the butanamide chain (target compound) versus 4-chlorophenyl (compound 11a) may influence steric interactions with enzymatic pockets.

Biological Activity :

  • LMM5 and LMM11 exhibit confirmed antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s lack of a sulfamoyl group (present in LMM5/LMM11) may reduce enzyme inhibition but could offer alternative mechanisms.
  • Thiadiazole analogs (e.g., ) with higher LogP values (4.8) may exhibit better membrane permeability but lower aqueous solubility compared to the target compound.

Physicochemical Properties: The target compound’s molecular weight (~300–350 g/mol) and moderate LogP (inferred from structural analogs) position it within Lipinski’s rule of five, suggesting favorable drug-likeness.

Research Findings and Data

Antifungal Activity (Inferred):

While direct data on the target compound’s antifungal activity is unavailable, structurally related 1,3,4-oxadiazoles (e.g., LMM5) show MIC values of 8–16 µg/mL against C. albicans . The absence of a sulfamoyl group in the target compound may necessitate higher concentrations for similar efficacy.

Structural Characterization:

Key analytical data (IR, NMR, Mass) for similar compounds () suggest that the target compound’s 1,3,4-oxadiazole core would exhibit characteristic IR stretches at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C-O). The 4-methoxyphenyl group would produce distinct aromatic proton signals at δ 6.8–7.3 ppm in ¹H NMR.

Activité Biologique

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves the formation of the oxadiazole ring through cyclization reactions. The process generally includes:

  • Formation of the oxadiazole : The precursor compounds are reacted under acidic or basic conditions to form the oxadiazole structure.
  • Substitution reactions : The introduction of the chloro and methoxy groups is achieved through electrophilic aromatic substitution.
  • Amidation : The final step involves the reaction with butanoyl chloride to form the amide bond.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several oxadiazole compounds for their anticancer activity against six human cancer cell lines and normal fibroblast cells. Among these compounds, those with 4-chlorophenyl and 4-bromophenyl substituents showed notable activity. Specifically, compounds bearing these groups demonstrated selective moderate activity against gastric and colon cancer cell lines .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
4dNUGC (Gastric)0.028
4cLiver CancerHigher than 4d
3cColon CancerModerate

The mechanism by which these compounds exert their anticancer effects is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that oxadiazoles may act as inhibitors of topoisomerase II or may interfere with apoptosis pathways .

Pharmacological Studies

In addition to anticancer activity, compounds similar to 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide have been investigated for other pharmacological properties:

  • Anti-inflammatory Activity : Some derivatives have shown promise as lipoxygenase inhibitors, which are important in inflammatory processes .
  • Neuroprotective Effects : Research indicates potential neuroprotective activities linked to certain oxadiazole derivatives, suggesting their utility in treating neurodegenerative diseases .

Case Studies

  • Study on Cytotoxicity : A recent study highlighted that among various synthesized oxadiazole derivatives, those with halogen substitutions exhibited enhanced cytotoxicity against liver and gastric cancer cell lines. The study concluded that structural modifications significantly influence biological activity .
  • Pharmacological Screening : A comprehensive screening assay demonstrated that certain oxadiazole derivatives could inhibit the secretion of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides using phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, similar oxadiazoles are synthesized by refluxing substituted hydrazides with POCl₃ at 120°C, followed by purification via column chromatography using ethyl acetate/hexane gradients . Optimization of reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 hydrazide:POCl₃) is critical to achieving yields >70%.

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃) and chlorobutanyl (δ ~4.2 ppm for Cl-CH₂) groups.
  • FT-IR : Identify characteristic peaks for the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 346.08 for C₁₉H₁₇ClN₃O₃) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Conduct in vitro screening against cancer cell lines (e.g., MCF-7, CCRF-CEM) using MTT assays. For antimicrobial activity, use broth microdilution (MIC determination against S. aureus or E. coli). Antioxidant potential can be assessed via DPPH radical scavenging (IC₅₀ calculation). Dose-response curves (1–100 μM) and triplicate replicates are essential to minimize variability .

Advanced Research Questions

Q. How can X-ray crystallography optimize structural refinement for this compound?

  • Methodological Answer : Use SHELXL for refinement, particularly for handling high-resolution data or twinned crystals. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXD for phase determination via dual-space methods.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically. R-factors <5% indicate reliable models .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Methodological Answer : Modify substituents systematically:

  • Methoxyphenyl Group : Replace with electron-withdrawing groups (e.g., nitro) to enhance anticancer activity (e.g., IC₅₀ improvement from 15.14 μM to <10 μM).
  • Chlorobutanyl Chain : Shorten to reduce cytotoxicity or introduce fluorinated analogs for metabolic stability.
    Validate changes via molecular docking (e.g., targeting bacterial PPTase enzymes) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. What strategies resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Use identical cell lines (e.g., ATCC-certified MCF-7).
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform statistical validation (e.g., ANOVA with p <0.05). Cross-reference with analogues like 4-chloro-N-(4-fluorophenyl)benzamide to identify substituent-specific trends .

Q. How can mechanistic studies elucidate its mode of action?

  • Methodological Answer : For antibacterial activity, target enzyme inhibition assays (e.g., PPTase activity via malachite green phosphate detection). For anticancer effects, perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3/9 activation). Pathway analysis (e.g., ROS generation via DCFH-DA probes) can clarify antioxidant mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.